molecular formula C13H18ClNO3 B1487733 Methyl 4-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1220019-94-2

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride

Cat. No.: B1487733
CAS No.: 1220019-94-2
M. Wt: 271.74 g/mol
InChI Key: BQAPMQILQMVJTE-UHFFFAOYSA-N
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Description

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇ClNO₃. It is a derivative of benzoic acid where the hydroxyl group is replaced by a piperidine ring, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride typically involves the following steps:

  • Esterification: Benzoic acid is reacted with methanol in the presence of an acid catalyst to form methyl benzoate.

  • Nucleophilic Substitution: The hydroxyl group of methyl benzoate is substituted with a piperidine ring through a nucleophilic substitution reaction. This step requires a strong nucleophile, such as piperidine, and a suitable solvent, like dichloromethane.

  • Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale esterification processes to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques can help achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-piperidinyloxy)benzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) and halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.

  • Reduction: Alcohols or amines, depending on the specific conditions.

  • Substitution: Substituted benzene or piperidine derivatives.

Scientific Research Applications

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(3-piperidinyloxy)benzoate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The piperidine ring can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is similar to other piperidine derivatives, such as:

  • Piperidine itself: A simple cyclic amine used in various chemical syntheses.

  • N-ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom of piperidine.

  • Piperazine: A compound with two piperidine rings connected by a single nitrogen atom.

Uniqueness: this compound is unique due to its specific structural features, which allow it to interact with biological targets in a distinct manner compared to other piperidine derivatives.

Properties

IUPAC Name

methyl 4-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPMQILQMVJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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